4-(2-Methylpropyl)aniline hydrochloride
Description
4-(2-Methylpropyl)aniline hydrochloride (IUPAC: 4-methyl-N-(2-methylpropyl)aniline; hydrochloride) is an aromatic amine derivative characterized by a 2-methylpropyl (isobutyl) group attached to the nitrogen of a para-substituted aniline ring. Its molecular formula is C11H18ClN, with a molecular weight of 215.72 g/mol.
Properties
IUPAC Name |
4-(2-methylpropyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)7-9-3-5-10(11)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFJKHTXFCRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropyl)aniline hydrochloride typically involves the alkylation of aniline with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Chemistry
4-(2-Methylpropyl)aniline hydrochloride serves as an intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, particularly in the development of novel materials and pharmaceuticals.
Synthesis Pathways :
- Friedel-Crafts acylation to introduce the methyl group.
- Alkylation with 2-methylpropylamine.
- Formation of hydrochloride salt through reaction with hydrochloric acid.
Biology
In biological research, this compound has been investigated for its potential effects on enzyme inhibition and protein binding. Notable applications include:
- Antimicrobial Activity : Exhibits significant inhibitory effects against various bacteria and fungi.
- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antitumor Properties : Induces apoptosis in cancer cells via caspase activation.
Industry
In industrial applications, this compound is employed in the production of dyes, pigments, and other chemicals. Its unique properties make it suitable for creating colorants and additives used in various materials.
Research Findings
Recent studies have highlighted several findings regarding the biological activity of this compound:
Antimicrobial Activity
- In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.
Anti-inflammatory Effects
- The compound reduced nitric oxide production in macrophages, indicating potential for therapeutic use in inflammatory diseases.
Antitumor Activity
- Cell line studies showed a dose-dependent decrease in viability of breast and lung cancer cells when treated with concentrations ranging from 10 µM to 100 µM.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.
Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds . Its effects are mediated through its ability to undergo electrophilic aromatic substitution and other reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The biological and chemical properties of 4-(2-methylpropyl)aniline hydrochloride are influenced by its substituents. Below is a comparison with structurally related aniline derivatives:
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility, making 4-(2-methylpropyl)aniline HCl more suitable for pharmaceutical formulations compared to non-salt analogs .
- Hazards : Chlorinated derivatives (e.g., 4-chloro-N-(2-methylpropyl)aniline HCl) pose higher inhalation risks due to volatile byproducts .
Biological Activity
4-(2-Methylpropyl)aniline hydrochloride, also known as 4-methyl-N-(2-methylpropyl)aniline hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN·HCl
- Molecular Weight : 199.72 g/mol
- SMILES Notation : CC1=CC=C(C=C1)NCC(C)C
- InChIKey : WZWNIVYQWJRDQX-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on enzymatic activity and potential therapeutic applications.
1. Enzyme Inhibition
Research indicates that this compound may serve as an inhibitor for certain enzymes. For instance, it has been studied for its urease inhibition properties, which are significant in the context of treating conditions like peptic ulcers and kidney stones .
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .
3. Cytotoxicity Studies
Toxicological assessments have shown that the compound has low acute toxicity in animal models. For example, studies on rats indicated an oral LD50 greater than 2000 mg/kg, suggesting a relatively safe profile at lower doses . However, at higher concentrations, it exhibited some hepatotoxic effects, which necessitate further investigation into its safety margins for therapeutic use.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
